BMS-986158 Exhibits 1.7-Fold to 2.1-Fold Lower IC50 than Mivebresib in Solitary Fibrous Tumor (SFT) Cell Models
In a direct head-to-head comparison across seven BET inhibitors tested in solitary fibrous tumor (SFT) cell models, BMS-986158 demonstrated the lowest IC50 value in the INT-SFT cell line (6.23 nM), representing a 1.7-fold improvement over mivebresib (ABBV-075; IC50 = 10.8 nM) [1]. In the IEC139 cell line, mivebresib showed superior potency (12.5 nM) compared with BMS-986158 (28.8 nM) [1]. At a 50 nM concentration, BMS-986158 induced apoptosis in 45.9% of INT-SFT cells compared with 32% for mivebresib—a 13.9 percentage-point absolute difference [1]. This differential apoptotic induction may reflect scaffold-dependent effects beyond simple target occupancy.
| Evidence Dimension | Antiproliferative potency in SFT cell lines (IC50) |
|---|---|
| Target Compound Data | BMS-986158 IC50 = 6.23 nM (INT-SFT); 28.8 nM (IEC139) |
| Comparator Or Baseline | Mivebresib (ABBV-075) IC50 = 10.8 nM (INT-SFT); 12.5 nM (IEC139) |
| Quantified Difference | INT-SFT: BMS-986158 IC50 1.7-fold lower than mivebresib; IEC139: mivebresib IC50 2.3-fold lower |
| Conditions | SFT cell lines (INT-SFT and IEC139) derived from NAB2-STAT6 fusion-driven solitary fibrous tumor; apoptosis assessed at 50 nM via flow cytometry |
Why This Matters
For researchers investigating NAB2-STAT6 fusion-driven SFT, BMS-986158 offers cell-line-dependent potency differentiation that may inform compound selection based on specific SFT molecular subtype.
- [1] Identification of BET inhibitors (BETi) against solitary fibrous tumor (SFT) through high-throughput screening (HTS). Neoplasia. 2025;70:101244. View Source
